molecular formula C5H5NO4S B126372 4-Hydroxypyridine-3-sulfonic Acid CAS No. 51498-37-4

4-Hydroxypyridine-3-sulfonic Acid

Cat. No.: B126372
CAS No.: 51498-37-4
M. Wt: 175.16 g/mol
InChI Key: AZRCSTMIVMQIPR-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-3-sulfonic acid is an organic compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position and a sulfonic acid group at the 3-position. This compound is known for its utility in various chemical and biological applications due to its unique structural properties .

Mechanism of Action

Target of Action

4-Hydroxypyridine-3-sulfonic Acid is primarily used as a synthetic intermediate . It is an intermediate used to synthesize other compounds, such as 4-methoxy-3-pyridinesulfonyl chloride . This compound is a reactant used to prepare (arylpiperazinyl)cyclohexylsulfonamides as potential α1-adrenergic receptor antagonists .

Mode of Action

It is known to be a key intermediate in the synthesis of other compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific reactions it is involved in during the synthesis process.

Biochemical Pathways

The biochemical pathways affected by this compound would be determined by the specific compounds it is used to synthesize. For instance, in the synthesis of (arylpiperazinyl)cyclohexylsulfonamides, it could potentially affect pathways related to α1-adrenergic receptor antagonism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For instance, if it is used in the synthesis of α1-adrenergic receptor antagonists, the result of its action could potentially include the inhibition of α1-adrenergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the conditions under which it is stored and used in synthesis processes . For instance, it is known to be sensitive to light , which could potentially affect its stability and efficacy in synthesis reactions.

Safety and Hazards

4-Hydroxypyridine-3-sulfonic Acid can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

As a useful synthetic intermediate, 4-Hydroxypyridine-3-sulfonic Acid has potential applications in the synthesis of various pharmaceutical compounds . Its role in the synthesis of potential α1-adrenergic receptor antagonists and diuretic drugs suggests its importance in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Hydroxypyridine-3-sulfonic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used as an intermediate in the synthesis of 4-methoxy-3-pyridinesulfonyl chloride, which is a reactant in the preparation of (arylpiperazinyl)cyclohexylsulfonamides

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is sensitive to light, which may affect its stability over time

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . Another method involves the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes using fuming sulfuric acid. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, hydroxyl-substituted pyridines, and other functionalized pyridine compounds .

Comparison with Similar Compounds

  • Pyridine-3-sulfonic acid
  • 4-Hydroxy-2-pyridinesulfonic acid
  • 3-Hydroxy-4-pyridinesulfonic acid

Comparison: 4-Hydroxypyridine-3-sulfonic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties. Compared to pyridine-3-sulfonic acid, the presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding. This makes it more versatile in various applications .

Properties

IUPAC Name

4-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRCSTMIVMQIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199479
Record name 4-Hydroxy-3-pyridinesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51498-37-4
Record name 4-Hydroxy-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51498-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051498374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-pyridinesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-pyridinesulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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